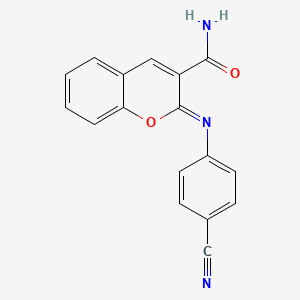

(4-((3,4-Difluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

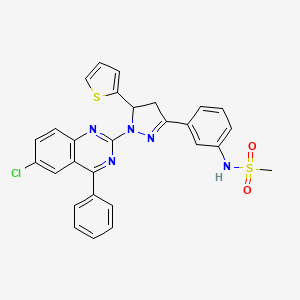

(4-((3,4-Difluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H22F2N4O and its molecular weight is 396.442. The purity is usually 95%.

BenchChem offers high-quality (4-((3,4-Difluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((3,4-Difluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Microbial Degradation

This compound has been studied in the context of microbial degradation . The research team at Shanghai Jiao Tong University’s School of Life Sciences and Technology has analyzed the metabolic pathways and evolutionary origins of two dichloronitrobenzene-degrading bacteria from the same pollution point .

Anti-Fibrosis Activity

A study published in the journal Molecules reported the synthesis of a series of novel 2-(pyridin-2-yl) pyrimidine derivatives, including “(4-((3,4-Difluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone”, and evaluated their anti-fibrotic activities . The compounds were found to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro .

DPP-IV Inhibitors

This compound could potentially be developed as a DPP-IV inhibitor . DPP-IV inhibitors are being developed as a treatment for obesity because they lead to satiety in rats and slow down digestion of foods in the intestines, resulting in weight loss . They also control blood glucose and lipid levels in animal experiments .

Medicinal Chemistry

The compound is part of a class of molecules that have a pyrimidine moiety, which is considered a privileged structure in medicinal chemistry . Compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities .

Antimicrobial Activity

Pyrimidine derivatives, such as this compound, are known to have antimicrobial properties .

Antiviral Activity

Pyrimidine derivatives are also known for their antiviral activities .

作用機序

Target of Action

The primary target of this compound is Dipeptidyl Peptidase-IV (DPP-IV) . DPP-IV is an enzyme responsible for breaking down certain proteins, including some that are involved in regulating insulin secretion. Inhibiting DPP-IV can help to increase the levels of these proteins, which can help to regulate blood glucose levels.

Mode of Action

The compound interacts with DPP-IV by binding to its active site, thereby inhibiting the enzyme’s activity . This prevents the breakdown of incretin hormones, such as GLP-1 and GIP, which stimulate insulin secretion in response to meals. As a result, blood glucose levels are better regulated.

Biochemical Pathways

The inhibition of DPP-IV leads to increased levels of incretin hormones. These hormones stimulate the pancreas to release more insulin, a hormone that helps cells absorb glucose from the bloodstream. At the same time, they inhibit the release of glucagon, a hormone that signals the liver to release stored glucose into the bloodstream. The net effect is a decrease in blood glucose levels .

Result of Action

The result of the compound’s action is a decrease in blood glucose levels. By inhibiting DPP-IV and thereby increasing the levels of incretin hormones, the compound helps to regulate insulin and glucagon secretion. This leads to increased insulin availability and decreased glucagon levels, which together help to lower blood glucose levels .

特性

IUPAC Name |

[4-(3,4-difluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]-(4-methylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F2N4O/c1-13-7-9-28(10-8-13)22(29)17-12-25-21-16(5-3-14(2)26-21)20(17)27-15-4-6-18(23)19(24)11-15/h3-6,11-13H,7-10H2,1-2H3,(H,25,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFRNLHCGUHHUJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CN=C3C(=C2NC4=CC(=C(C=C4)F)F)C=CC(=N3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F2N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((3,4-Difluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-Benzhydrylpiperazin-1-yl)-7-chloro-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2393115.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2393119.png)

![N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-methoxybenzamide](/img/structure/B2393127.png)

![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2393129.png)

![[4-[(4-chlorophenyl)sulfonyl-(pyridine-4-carbonyl)amino]naphthalen-1-yl] Pyridine-4-carboxylate](/img/structure/B2393133.png)

![4-[(2-Methylbenzimidazol-1-yl)methyl]-5-propan-2-yl-1,3-oxazole](/img/structure/B2393134.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopentanecarboxamide](/img/structure/B2393135.png)